2H-Imidazol-2-ol
Description
Contextualization within N-Heterocyclic Chemistry
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form a vast and vital class of substances. Among these, N-heterocyclic compounds, which incorporate nitrogen atoms into their cyclic framework, are of paramount importance in chemistry and biology. The imidazole (B134444) ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a prominent member of this family. ajrconline.orgijpsjournal.comuou.ac.in Its derivatives are ubiquitous in nature and synthetic chemistry. ajrconline.orgijpsjournal.com 2H-Imidazol-2-ol represents a specific, less common tautomeric form within the broader class of imidazole derivatives. While the 1H-imidazole tautomer is aromatic and generally more stable, the non-aromatic 2H-isomers, including this compound, present unique structural and reactive characteristics that are of significant interest to researchers. researchgate.netpurkh.com The study of such less stable isomers provides deeper insights into the fundamental principles of aromaticity, tautomerism, and reactivity in N-heterocyclic chemistry. researchgate.net
Significance of the Imidazole Scaffold in Advanced Chemical Research
The imidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. ajrconline.orgijpsjournal.comnih.gov This distinction arises from its versatile physicochemical properties, including its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions. ajrconline.orgijpsjournal.com These features enable imidazole-containing molecules to bind effectively to a wide range of biological targets, such as enzymes and receptors. nih.gov Consequently, the imidazole scaffold is a core component of numerous naturally occurring molecules, including the amino acid histidine, and a multitude of synthetic compounds with diverse pharmacological activities. ajrconline.orgijpsjournal.com In advanced chemical research, the imidazole ring serves as a versatile building block for the design and synthesis of novel compounds with tailored electronic, optical, and biological properties. ijsrtjournal.comnih.gov The exploration of less common imidazole derivatives, like those in the 2H-imidazole series, contributes to expanding the chemical space and potential applications of this important heterocyclic system. researchgate.netnih.gov
Structural Isomerism and Tautomeric Considerations of this compound
Tautomers are isomers of a compound that readily interconvert through a chemical reaction involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. chemeurope.com This phenomenon is a key feature of imidazole and its derivatives, leading to a rich and complex chemical behavior that is highly dependent on the molecular environment. researchgate.netpurkh.com
Enol-Keto Tautomerism: this compound and 2H-Imidazol-2-one Equilibria
A fundamental type of tautomerism relevant to this compound is the enol-keto equilibrium. fiveable.me this compound represents the "enol" form, characterized by a hydroxyl (-OH) group attached to a carbon-carbon double bond within the imidazole ring. This form is in equilibrium with its "keto" tautomer, 2H-Imidazol-2-one (also known as imidazolin-2-one), which contains a carbonyl group (C=O) and is generally the more stable of the two. fiveable.meresearchgate.net
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the imidazole ring. masterorganicchemistry.comwuxiapptec.com In most simple cases, the keto form is overwhelmingly favored. masterorganicchemistry.com However, specific structural features or environmental conditions can shift the equilibrium towards the enol form. libretexts.org The interconversion between the enol and keto forms can be catalyzed by either acids or bases. chemeurope.comlibretexts.org
Table 1: Comparison of Keto and Enol Tautomers
| Feature | Keto Form (2H-Imidazol-2-one) | Enol Form (this compound) |
|---|---|---|
| Functional Group | Carbonyl (C=O) | Hydroxyl (-OH) on a C=C |
| Bonding | Contains a C=O double bond | Contains a C=C double bond and a C-OH single bond |
| General Stability | Generally more stable | Generally less stable |
| Key Characteristics | The equilibrium generally favors the keto form. masterorganicchemistry.com | Can be stabilized by factors such as conjugation or intramolecular hydrogen bonding. libretexts.org |
Prototropic Tautomerism Studies in Various Environments
Prototropic tautomerism refers to the relocation of a proton, a process that is fundamental to the chemistry of imidazoles. chemeurope.com In addition to the enol-keto tautomerism, imidazoles exhibit annular tautomerism, where a proton can move between the two ring nitrogen atoms. chemeurope.com For this compound, prototropic tautomerism also involves the hydrogen of the hydroxyl group and the hydrogens on the ring carbons.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the relative stabilities of different imidazole tautomers in the gas phase and in various solvents. researchgate.netpurkh.com These studies have shown that while the aromatic 1H-imidazole is typically the most stable tautomer, substitution can reverse this stability. For instance, the presence of an -OH group can favor the non-aromatic 2H-tautomer under certain conditions. researchgate.net
Experimental studies using spectroscopic techniques like NMR and UV/Vis have provided evidence for the existence of different tautomers in solution. publish.csiro.aupublish.csiro.au The solvent plays a crucial role; polar and protic solvents can stabilize more polar tautomers through hydrogen bonding, thereby shifting the equilibrium. wuxiapptec.compublish.csiro.au For example, studies on substituted 1-hydroxyimidazoles have shown that the tautomeric equilibrium between the N-hydroxy and N-oxide forms is sensitive to the solvent's proton donor/acceptor properties. publish.csiro.au In some cases, a mixture of tautomers can coexist in a single crystal, as observed for 4(5)-nitro-5(4)-methoxyimidazole. nih.gov The study of these tautomeric equilibria in different environments is critical for predicting the reactivity and biological activity of imidazole derivatives. mdpi.com
Table 2: Factors Influencing Imidazole Tautomerism
| Factor | Influence on Tautomeric Equilibrium |
|---|---|
| Solvent Polarity | Polar solvents can stabilize more polar tautomers, shifting the equilibrium. wuxiapptec.com |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can selectively stabilize certain tautomers. publish.csiro.aupublish.csiro.au |
| Substituents | Electron-donating or withdrawing groups on the imidazole ring can alter the relative stabilities of tautomers. researchgate.net |
| Temperature | Can affect the position of the equilibrium. chemeurope.com |
| pH | The state of protonation, influenced by pH, determines which tautomeric forms are present. chemeurope.com |
Structure
3D Structure
Properties
CAS No. |
916970-99-5 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2H-imidazol-2-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-3,6H |
InChI Key |
LJNHIGKEMMWLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Elucidating Primary Synthetic Routes for 2H-Imidazol-2-ol and its Derivatives
Primary synthetic strategies for the this compound framework focus on the construction of the core imidazole (B134444) ring, which rapidly tautomerizes to the corresponding imidazol-2-one.
The formation of the imidazole ring is the cornerstone of synthesizing the precursors to this compound. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.
A prominent method for the synthesis of imidazol-2-ones, the keto tautomer of this compound, is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This approach offers an efficient, atom-economical route to highly substituted five-membered cyclic ureas under mild conditions. The phosphazene base BEMP has been identified as a particularly effective organo-catalyst for this transformation, facilitating excellent chemo- and regioselectivity with remarkably short reaction times, sometimes as little as one minute. The reaction proceeds through the cyclization of a propargylic urea (B33335), which can be synthesized in a one-pot reaction from propargylic amines and isocyanates. Computational studies suggest that the reaction can proceed either through a direct cyclization or via an allenamide intermediate, depending on the substrate.
Table 1: Examples of Base-Catalyzed Intramolecular Hydroamidation for Imidazol-2-one Synthesis
| Entry | Propargylic Urea Substrate | Base/Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(1,1-dimethylprop-2-ynyl)-N'-phenylurea | BEMP | CH3CN | 1 min | >98 |
| 2 | N-(1-ethynylcyclohexyl)-N'-phenylurea | BEMP | CH3CN | 1 min | 95 |
1,3-Dipolar cycloaddition reactions provide a powerful tool for the construction of five-membered nitrogen-containing heterocycles, including the imidazole core. This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of imidazole derivatives, azomethine ylides can serve as the 1,3-dipole, reacting with various dipolarophiles such as nitriles or imidoyl chlorides. The reaction of arynes with sydnones, which are stable cyclic 1,3-dipoles, has been developed as a rapid and efficient method for the synthesis of 2H-indazoles, a related bicyclic system, showcasing the utility of this approach for forming nitrogen-containing aromatic rings under mild conditions. While not a direct route to this compound, these cycloaddition strategies are fundamental in creating substituted imidazole backbones that can be further elaborated.
Multicomponent reactions (MCRs) offer a highly efficient and diversity-oriented approach to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of imidazol-2-one precursors, such as 2-imidazolines, a versatile MCR involves the reaction of amines, aldehydes, and isocyanides. The resulting 2-imidazolines can then be oxidized to the corresponding imidazoles. Some of the p-nitrophenyl-substituted 2-imidazolines have been observed to undergo air oxidation to the corresponding imidazoles. Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has also been reported. These MCRs provide rapid access to a wide range of substituted imidazole scaffolds.
The cyclization of amido-nitriles represents another strategy for the formation of the imidazole ring. This method can be catalyzed by various reagents to afford disubstituted imidazoles. While specific examples leading directly to this compound are not prevalent, this approach contributes to the broader array of techniques for constructing the fundamental imidazole core structure.
Derivatization and Functionalization Strategies
Direct synthesis and isolation of this compound is challenging due to its rapid tautomerization to the more stable imidazol-2-one. Therefore, derivatization and functionalization strategies are crucial for accessing and studying compounds with the this compound framework. These strategies typically involve the trapping of the enol form or the conversion of the keto form into a derivative of the enol.
A key strategy involves the O-alkylation or O-arylation of the precursor imidazol-2-one. This is typically achieved by first preparing a 2-chloroimidazole derivative from the imidazol-2-one. The 2-chloroimidazole can then undergo nucleophilic substitution with alcohols or phenols to yield the corresponding 2-alkoxy or 2-aryloxyimidazoles, which are stable derivatives of this compound.
Table 2: Synthesis of 2-Alkoxybenzimidazoles from 2-Chlorobenzimidazoles
| Entry | 2-Chlorobenzimidazole Derivative | Nucleophile | Product |
|---|---|---|---|
| 1 | 2-chlorobenzimidazole | Sodium methoxide | 2-methoxybenzimidazole |
Furthermore, the direct conversion of imidazolium (B1220033) salts to the corresponding 2-imidazolone has been developed. Treatment of an imidazolium salt with an oxidizing agent like commercial bleach can lead to the formation of the imidazolone at the C2 position. This provides another avenue to the key precursor for this compound derivatives.
C-H Functionalization Methodologies
C-H functionalization is a powerful and efficient strategy for installing functional groups onto heterocyclic systems in a step-economic manner. researchgate.netnih.gov This approach is recognized as an effective way to increase the molecular complexity and diversity of imidazole derivatives. rsc.org For the 2H-imidazole scaffold, particularly its N-oxide derivatives, metal-free C-H/C-H coupling reactions have been successfully employed. For instance, the direct coupling of 2H-imidazole 1-oxides with polyphenols has been achieved, yielding imidazole-linked polyphenolic compounds. acs.org This methodology represents an atom-economical approach that avoids the need for pre-functionalized starting materials or transition metal catalysts. rsc.org
Another significant advancement is the palladium-catalyzed C-H functionalization of related N-heterocycles, such as 2H-indazoles, at the C3-position using an isocyanide insertion strategy. This method has led to the synthesis of diverse and unprecedented scaffolds like benzoxazinoindazoles and indazoloquinoxalines. nih.gov
Nucleophilic Substitution of Hydrogen (SNH) Reactions in 2H-Imidazole 1-oxides
Nucleophilic Substitution of Hydrogen (SNH) is a potent tool for the functionalization of electron-deficient heterocyclic systems. In the context of 2H-imidazole 1-oxides, SNH reactions provide a direct pathway to introduce various substituents onto the imidazole core. This reaction can proceed through different mechanistic pathways, such as "addition-elimination" or "addition-oxidation". nih.gov
A metal-free C-H/C-Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium exemplifies the SNH process. nih.gov In this reaction, the organolithium compound acts as a nucleophile, attacking the C-5 position of the 2H-imidazole 1-oxide to form a σH-adduct intermediate. nih.gov Depending on the subsequent reaction conditions, this intermediate can either eliminate a leaving group (SNH AE pathway) or undergo oxidation (SNH AO pathway) to yield the final functionalized product. nih.gov This methodology has proven effective for synthesizing bioactive imidazole compounds bearing polyfluoroaryl moieties. nih.gov
Similarly, a synthetic strategy involving the reaction of 2H-imidazole 1-oxides with thiophenols, mediated by acetyl chloride, utilizes the SNH AE "addition-elimination" pathway to produce arylthiolated 2H-imidazoles in high yields. mdpi.com
Table 1: Examples of SNH Reactions with 2H-Imidazole 1-oxides
| Nucleophile | 2H-Imidazole 1-oxide Substrate | Pathway | Product | Yield (%) |
|---|---|---|---|---|
| Pentafluorophenyllithium | 2,4,5-triphenyl-2H-imidazole 1-oxide | SNH AE/AO | 5-(perfluorophenyl)-2,4,5-triphenyl-2H-imidazole | 64-76% nih.gov |
| Thiophenols | 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | SNH AE | 2,2-Dimethyl-4-phenyl-5-(phenylthio)-2H-imidazole | up to 90% mdpi.com |
Derivatization for Enhanced Reactivity and Selectivity
The reactivity and selectivity of the 2H-imidazole core can be significantly altered through derivatization. A primary example is the formation of 2H-imidazole 1-oxides. The N-oxide functional group activates the imidazole ring, making it more susceptible to nucleophilic attack, which is crucial for the SNH reactions discussed previously. nih.govresearchgate.net
Furthermore, 2-unsubstituted imidazole N-oxides can serve as precursors for the in-situ generation of chiral imidazol-2-ylidenes. mdpi.com This is achieved through O-selective benzylation to form new chiral imidazolium salts. Subsequent deprotonation of these salts generates highly reactive N-heterocyclic carbene (NHC) intermediates, which can be trapped to form various derivatives, such as chiral imidazole-2-thiones. mdpi.com This derivatization into imidazolium salts transforms the imidazole into a precursor for potent catalysts and ligands. mdpi.com
Mechanistic Investigations of Chemical Transformations
Understanding the mechanisms of chemical transformations involving the 2H-imidazole core is essential for controlling reaction outcomes and designing new synthetic routes.
Oxidation Pathways and Mechanisms (e.g., formation of imidazole N-oxides)
The oxidation of tertiary amines and aromatic N-heterocycles to their corresponding N-oxides is a fundamental transformation. acs.org For imidazoles, this typically involves reaction with an oxidizing agent. Hydrogen peroxide (H₂O₂) is a common and atom-economical oxidant used for this purpose. acs.org The mechanism involves the nucleophilic nitrogen of the imidazole ring attacking the electrophilic oxygen of the peroxide. While the uncatalyzed reaction with H₂O₂ can be slow, its use is widespread in both laboratory and industrial settings. acs.org Peroxyacids are another class of reagents used for N-oxidation, offering an alternative to hydrogen peroxide. acs.org The formation of the N-oxide is a critical step as it electronically modifies the imidazole ring, enabling subsequent functionalization reactions. nih.govresearchgate.net
In the context of SNH reactions, an "addition-oxidation" (SNH AO) pathway can occur. After the initial nucleophilic addition to the 2H-imidazole 1-oxide ring, an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can abstract a proton from the intermediate σH-adduct to yield the final substituted product. nih.gov
Reduction Pathways Leading to Imidazole Derivatives
The imidazole ring can be utilized in reduction processes. For example, aqueous imidazole has been employed as a medium for the electrochemical reduction of carbon dioxide (CO₂). mdpi.com In this system, imidazole captures CO₂ gas and delivers it to the electrode surface. The amino groups in imidazole can become protonated, and these protonated sites act as Lewis acids, interacting with CO₂ and enhancing the catalytic performance of the system. mdpi.com This demonstrates the role of the imidazole moiety in facilitating reduction reactions, though it is not itself being reduced in this instance. The reduction pathways of the this compound core itself are less commonly detailed, with more focus placed on the functionalization of the activated N-oxide form.
Substitution Reactions on the Imidazole Core
Substitution reactions are a cornerstone of imidazole chemistry. Beyond the advanced C-H functionalization and SNH reactions, classical nucleophilic substitution reactions on pre-functionalized imidazoles are also prevalent. For instance, computational studies have investigated the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanone derivatives to understand their reaction kinetics and thermodynamics. semanticscholar.org Such reactions are fundamental for building more complex molecular architectures based on the imidazole scaffold. acs.org The electronic nature of the imidazole ring, whether it is neutral, protonated, or in its N-oxide form, dictates its reactivity towards electrophiles and nucleophiles, allowing for a wide range of substitution patterns.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2H-imidazole 1-oxide |
| Pentafluorophenyllithium |
| Acetyl chloride |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Hydrogen peroxide |
| Imidazole-2-thiones |
| Benzoxazinoindazoles |
| Indazoloquinoxalines |
Isomerization Mechanisms and Pathways
The isomerization of this compound to 1,3-dihydro-2H-imidazol-2-one involves proton transfer, which can proceed through several mechanistic pathways. These pathways are significantly influenced by the surrounding chemical environment, particularly the presence of acid or base catalysts and solvent molecules.
Uncatalyzed Isomerization:
In the absence of a catalyst, the direct intramolecular proton transfer from the hydroxyl group to one of the nitrogen atoms of the imidazole ring has a very high activation energy barrier. Computational studies on analogous systems, such as 2-mercaptoimidazole (B184291), have shown that the energy barrier for non-water-assisted intramolecular proton transfer is substantial, on the order of 175.8 kJ/mol. This high barrier suggests that the uncatalyzed isomerization is a slow process under normal conditions.
Acid-Catalyzed Isomerization:
In an acidic medium, the isomerization is facilitated by the protonation of a ring nitrogen atom. This initial protonation makes the hydroxyl proton more acidic and susceptible to removal. The mechanism proceeds as follows:
Protonation: The lone pair of electrons on one of the nitrogen atoms of the this compound ring attacks a proton (H⁺) from the acidic environment, forming a protonated intermediate.
Deprotonation: A base (such as a water molecule) removes the proton from the hydroxyl group. This is followed by a rearrangement of electrons within the ring to form the carbonyl group of 1,3-dihydro-2H-imidazol-2-one.
Base-Catalyzed Isomerization:
Under basic conditions, the isomerization is initiated by the deprotonation of the hydroxyl group. This pathway involves the formation of an enolate-like intermediate. The steps are as follows:
Deprotonation: A base removes the proton from the hydroxyl group of this compound, forming an alkoxide intermediate.
Protonation: The lone pair of electrons on the nitrogen atom abstracts a proton from a proton source (such as a water molecule), leading to the formation of the more stable 1,3-dihydro-2H-imidazol-2-one.
Solvent-Assisted Isomerization:
Solvent molecules, particularly protic solvents like water, can play a crucial role in facilitating the proton transfer. Water molecules can act as a proton shuttle, forming a hydrogen-bonded bridge between the hydroxyl group and a nitrogen atom. This concerted mechanism significantly lowers the activation energy for the isomerization. For instance, in the case of 2-mercaptoimidazole, the presence of two water molecules in a hydrogen-bonded network was found to reduce the activation barrier to approximately 72 kJ/mol. researchgate.net This suggests a similar and more efficient pathway for the isomerization of this compound in aqueous solutions.
Computational studies on related imidazole and pyrazole (B372694) systems have provided insights into the relative stabilities of various tautomers. These studies consistently show that the keto form (imidazol-2-one) is energetically more favorable than the enol form (2-hydroxyimidazole). purkh.com The energy difference is significant enough to ensure that the equilibrium lies far to the side of the keto tautomer.
The following table summarizes the calculated relative energies for a similar tautomeric system, highlighting the greater stability of the keto form.
| Tautomer | Relative Energy (kJ/mol) |
| Enol Form (e.g., 2-hydroxyimidazole analog) | 30-35 |
| Keto Form (e.g., imidazol-2-one analog) | 0 |
Note: The data presented is based on computational studies of analogous imidazole systems and serves to illustrate the general energy landscape of the isomerization process.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.
One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information about the structure of 2-imidazolidinone. The symmetry of the molecule simplifies its spectra.
¹H NMR Analysis: In a deuterated solvent such as D₂O, the ¹H NMR spectrum of 2-imidazolidinone is characterized by a single signal for the methylene (B1212753) protons. chemicalbook.com This is due to the chemical equivalence of the two methylene groups (CH₂-CH₂) in the five-membered ring. The protons on the nitrogen atoms are typically exchanged with the deuterated solvent and are therefore often not observed.
¹³C NMR Analysis: The ¹³C NMR spectrum is also straightforward, showing two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbon (C=O) and the two equivalent methylene carbons (-CH₂-). nih.gov
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 2-Imidazolidinone
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Multiplicity |
| ¹H | ~3.52 | D₂O | Singlet |
| ¹³C (C=O) | ~160-165 | Various | - |
| ¹³C (-CH₂-) | ~40-45 | Various | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The tautomeric equilibrium between the enol (2H-imidazol-2-ol) and keto (2-imidazolidinone) forms heavily favors the keto form, which is why the observed NMR data reflects the structure of 2-imidazolidinone. For the less stable enol tautomer, the presence of a hydroxyl group and the aromatic nature of the imidazole (B134444) ring would lead to a significantly different set of chemical shifts. Computational studies on related hydroxyimidazoles help in predicting the spectral characteristics of such transient species. researchgate.net
While the 1D NMR spectra of 2-imidazolidinone are relatively simple, 2D NMR techniques would be instrumental in confirming the assignments and would be essential for substituted or more complex derivatives.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of a substituted 2-imidazolidinone would show correlations between vicinal protons on the imidazole ring, helping to establish the connectivity of the spin systems. For the parent compound, this technique would not provide additional information due to the equivalence of the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. For 2-imidazolidinone, this would show a cross-peak connecting the proton signal of the CH₂ groups to the corresponding carbon signal, confirming their direct bond. researchgate.net
TOCSY (Total Correlation Spectroscopy): In a substituted derivative with a more complex spin system, TOCSY could be used to identify all protons within a coupled network.
These 2D NMR techniques are powerful tools for the unambiguous structural determination of imidazole derivatives and would be crucial in cases where the 1D spectra are ambiguous or for the analysis of more complex analogues. youtube.comsdsu.edu
Solid-state NMR (SSNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase, providing insights into polymorphism, crystallinity, and intermolecular interactions. For 2-imidazolidinone, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR would be the most common experiment.
In the solid state, intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygen, can influence the chemical shifts. The ¹³C SSNMR spectrum would provide information on the local environment of the carbonyl and methylene carbons in the crystal lattice. Studies on related compounds like 1,3-imidazolidine-2-thione have shown that SSNMR can even provide evidence for the presence of different tautomers in the solid state. researchgate.net Furthermore, SSNMR has been used to characterize the deposition of polyurea-like compounds, including 2-imidazolidinone, on catalyst surfaces, demonstrating its utility in analyzing this compound in complex matrices.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
The IR spectrum of 2-imidazolidinone is dominated by strong absorptions corresponding to the vibrations of its key functional groups.
N-H Stretching: A broad band is typically observed in the region of 3200-3400 cm⁻¹ due to the stretching vibrations of the two N-H groups. The broadening is a result of intermolecular hydrogen bonding in the solid state.
C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group in a cyclic urea (B33335) (amide), appears around 1680-1700 cm⁻¹. This is often referred to as the "Amide I" band.
N-H Bending: The bending vibration of the N-H groups (Amide II band) is typically found around 1500-1550 cm⁻¹.
C-N Stretching: Stretching vibrations of the C-N bonds within the ring contribute to absorptions in the fingerprint region (below 1500 cm⁻¹).
CH₂ Vibrations: Stretching and bending vibrations of the methylene groups occur at their characteristic frequencies, typically around 2850-2960 cm⁻¹ for stretching and 1400-1470 cm⁻¹ for scissoring/bending.
Interactive Data Table: Characteristic IR Absorption Bands for 2-Imidazolidinone
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Strong, Broad |
| C=O Stretch (Amide I) | 1680-1700 | Very Strong |
| N-H Bend (Amide II) | 1500-1550 | Medium-Strong |
| CH₂ Bend | 1400-1470 | Medium |
| C-N Stretch | 1200-1350 | Medium-Strong |
The presence of the strong carbonyl absorption and the N-H stretching bands are clear indicators of the 2-imidazolidinone tautomeric form. The enol tautomer, this compound, would instead show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations, with the absence of the strong C=O amide band.
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-imidazolidinone, a key feature in the Raman spectrum is the symmetric ring breathing mode. acs.org
Ring Breathing Mode: A symmetric breathing vibration of the imidazolidinone ring is observed at approximately 930 cm⁻¹. This mode is often strong in the Raman spectrum due to the change in polarizability during the symmetric expansion and contraction of the ring. acs.org
C=O Stretching: The carbonyl stretch is also observable in the Raman spectrum, though typically with a lower intensity than in the IR spectrum.
CH₂ and N-H Vibrations: The various stretching and bending modes of the CH₂ and N-H groups also give rise to signals in the Raman spectrum, complementing the information obtained from IR spectroscopy. scirp.org
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of 2-imidazolidinone, confirming the presence of the cyclic urea structure and providing insights into its molecular dynamics. acs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been employed to elucidate the electronic properties and predict the reactivity of 2H-imidazol-2-ol and related imidazole (B134444) derivatives. These calculations are crucial for understanding the formation and reaction mechanisms of such compounds in various chemical environments, including atmospheric chemistry. acs.org
Density Functional Theory (DFT) Studies on Electronic Properties and Geometries
Density Functional Theory (DFT) has proven to be a powerful and versatile method for studying the electronic properties and geometries of imidazole derivatives. The M06-2X functional, for instance, has demonstrated reliable performance in thermochemical and kinetic studies involving main-group elements. acs.org In a study on the formation of imidazole derivatives, geometry optimizations of reactants, transition states, intermediates, and products were carried out using the M06-2X functional combined with the 6-31+G(d,p) basis set. acs.org To further refine the energetics, single-point energy calculations were performed with a larger basis set, 6-311++G(3df,2p), at the same level of theory. acs.org
Vibrational frequency calculations are a standard procedure in these studies to characterize the nature of the stationary points on the potential energy surface. The absence of imaginary frequencies confirms a structure as a minimum (reactant, intermediate, or product), while a single imaginary frequency indicates a transition state. acs.org This approach ensures that the calculated geometries correspond to stable structures or true transition states, providing a solid foundation for understanding reaction pathways. For example, in the study of imidazole oxidation, this methodology was used to map out the reaction mechanism, including the formation of this compound as a product from the reaction of peroxy radicals. acs.org
Ab Initio Methods (e.g., MP2) for Energetic and Geometrical Parameters
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a significant role in computational studies. Methods like Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for energetic and geometrical parameters. Although specific MP2 studies focused solely on this compound are not detailed in the provided context, the principles of applying such methods are well-established in the field of computational chemistry for obtaining high-accuracy data for small to medium-sized molecules. These methods are often used to validate the results obtained from DFT calculations.
Basis Set Selection and Functional Evaluation in Computational Models
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the functional. A variety of functionals and basis sets are often evaluated to ensure the reliability of the computational model. For instance, in the investigation of UV-vis spectra of imidazole derivatives, several functionals, including PBE, PBE0, B3LYP, and CAM-B3LYP, were tested. acs.org Similarly, a range of basis sets such as cc-pVDZ, 6-311++g(d,p), aug-cc-pVDZ, and aug-cc-pVTZ were considered to find the best compromise between computational cost and accuracy. acs.org The selection of B3LYP/aug-cc-pVTZ for predicting UV-vis spectra was based on its performance in reproducing experimental data for related compounds. acs.org This careful selection process is crucial for obtaining meaningful and predictive computational results.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The energies and distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and is related to the ability of a molecule to accept electrons. The energies of these orbitals are key indicators of a molecule's reactivity. While specific HOMO and LUMO energy values for this compound are not provided in the search results, the computational methods described (DFT and ab initio calculations) are routinely used to calculate these parameters. These calculations would provide the numerical values for the HOMO and LUMO energies, which are essential for predicting the molecule's behavior in chemical reactions.
Energy Gap and Reactivity Prediction
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. The magnitude of the energy gap can be used to understand the molecule's electronic transitions and its potential to participate in various chemical reactions. For this compound, the calculation of the HOMO-LUMO gap would be a primary objective of a computational study to assess its reactivity profile.
Tautomeric Equilibria and Stability Studies
This compound (the enol form) exists in a tautomeric equilibrium with its keto counterpart, 1,3-dihydro-2H-imidazol-2-one. Computational studies on analogous heterocyclic systems are crucial for predicting the relative stabilities and the factors governing this equilibrium.
In the gas phase, the intrinsic stability of tautomers can be calculated without the influence of external factors. Theoretical calculations on related imidazole derivatives, such as imidazole-4-acetic acid, have shown that one tautomer is generally favored over the other, even if by a small energy margin. nih.gov Studies employing Density Functional Theory (DFT) and other high-level methods have predicted that for imidazole-acetic acid, the tautomer designated as 'I' is more stable than tautomer 'II' by a narrow margin of 0.750–0.877 kcal/mol, depending on the level of theory used. nih.gov This preference is often attributed to subtle electronic effects, such as intramolecular hydrogen bonding. nih.gov For the this compound / 1,3-dihydro-2H-imidazol-2-one system, similar computational approaches would be necessary to determine which tautomer is intrinsically more stable in the gas phase, with the relative stability likely being influenced by factors like aromaticity and internal hydrogen bonding.
Table 1: Calculated Gas-Phase Thermodynamic Properties for the Tautomerism of Imidazole-4-acetic Acid (I) ↔ Imidazole-5-acetic Acid (II) at 298.15 K (Data from a study on a related imidazole derivative used for illustrative purposes) nih.gov
| Level of Theory | ΔE₀ (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| B3LYP/6-311++G | 0.750 | 0.722 | 0.749 |
| CAM-B3LYP/6-311++G | 0.852 | 0.816 | 0.829 |
| ωB97XD/6-311++G** | 0.877 | 0.840 | 0.854 |
The presence of a solvent can dramatically shift the tautomeric equilibrium compared to the gas phase. The polarity of the solvent and its ability to form hydrogen bonds are critical factors. nih.govmdpi.com Computational studies often employ the Polarizable Continuum Model (PCM) to simulate solvent effects. sid.irchemrxiv.org For heterocyclic tautomers like 2-amino-1,3,4-thiadiazole (B1665364), calculations show that polar solvents stabilize all tautomers relative to the gas phase. sid.ir Furthermore, the dipole moment of each tautomer typically increases with the polarity of the solvent, indicating a stronger interaction with the solvent environment. sid.ir In solvents capable of hydrogen bonding, the equilibrium can be significantly influenced by the disruption of intramolecular hydrogen bonds in favor of intermolecular bonds with the solvent. researchgate.net For the this compound system, a polar, protic solvent would be expected to stabilize the more polar tautomer, likely the keto form (1,3-dihydro-2H-imidazol-2-one), due to stronger dipole-dipole interactions and hydrogen bonding.
Table 2: Calculated Dipole Moments (in Debye) of 2-amino-1,3,4-thiadiazole Tautomers in Different Media (Data from a study on a related heterocyclic system used for illustrative purposes) sid.ir
| Tautomer | Gas Phase | THF (ε=7.58) | DMSO (ε=46.7) | Water (ε=78.39) |
|---|---|---|---|---|
| Amino (ATD) | 3.45 | 5.04 | 5.53 | 5.63 |
| Imino (ITD1) | 5.51 | 8.19 | 9.05 | 9.23 |
| Imino (ITD2) | 1.64 | 2.45 | 2.72 | 2.78 |
The rate of interconversion between tautomers is determined by the activation energy barrier of the transition state. Computational studies on imidazole derivatives show that direct, uncatalyzed intramolecular proton transfer in the gas phase typically has a very high activation barrier. For instance, the gas-phase interconversion of imidazole-acetic acid tautomers via a 1,2-proton shift involves energy barriers of 47–52 kcal/mol. nih.gov Similarly, the non-water-assisted proton transfer in 2-mercaptoimidazole (B184291) has a calculated barrier of approximately 42 kcal/mol (175.8 kJ/mol). researchgate.net
These high barriers indicate that uncatalyzed tautomerization is a slow process. However, the presence of solvent molecules, particularly water, can provide an alternative, lower-energy pathway. Water-assisted proton transfer can occur via a concerted mechanism where the solvent acts as a proton shuttle. This dramatically lowers the activation barrier; for imidazole-acetic acid, the barrier drops to less than 12 kcal/mol in solution, and for 2-mercaptoimidazole, a two-water-molecule bridge reduces the barrier to about 17 kcal/mol (72 kJ/mol). nih.govresearchgate.net This suggests that the tautomerization of this compound is likely to be significantly catalyzed by protic solvents.
Table 3: Calculated Activation Energy Barriers for Tautomeric Interconversion in Imidazole Derivatives (Data from studies on related compounds) nih.govresearchgate.net
| Compound | Mechanism | Activation Energy (kcal/mol) |
|---|---|---|
| Imidazole-Acetic Acid | Uncatalyzed (Gas Phase) | 47.7 - 52.7 |
| Water-Assisted (Solution) | < 12 | |
| 2-Mercaptoimidazole | Uncatalyzed (Gas Phase) | ~42.0 |
| Two-Water-Molecule Bridge | ~17.2 |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states. nih.gov While specific computational studies on the reaction pathways of this compound are not widely available, the principles can be illustrated through studies of the formation of related cyclic ureas, such as imidazolidin-2-ones.
For example, the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones has been investigated using DFT. acs.org These calculations trace the reaction pathway starting from the deprotonation of the urea (B33335) nitrogen by the base. acs.org The subsequent step is an intramolecular nucleophilic attack of the resulting anion onto the alkyne, a process known as cyclization. acs.org By calculating the Gibbs free energy of the reactants, intermediates, and transition states, a complete energy profile of the reaction can be constructed. acs.org The transition state is a critical point on this profile, representing the maximum energy barrier that must be overcome. Its geometry reveals the specific arrangement of atoms during the bond-forming or bond-breaking process. Such analyses can provide deep insights into reaction feasibility, rates, and selectivity, and could be applied to understand the formation or subsequent reactions of this compound. acs.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule and predicts its reactive behavior. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent regions of varying potential. nih.gov Typically, red or yellow indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. deeporigin.comnih.gov
For this compound, an MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atoms, corresponding to their lone pairs of electrons. These sites represent the most likely centers for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (blue) would be localized on the hydrogen atom of the hydroxyl group and the N-H protons, identifying them as the most acidic sites and likely points for nucleophilic attack or hydrogen bond acceptance. nih.gov Analysis of MEP maps for related benzimidazole (B57391) compounds confirms that negative regions are often localized over electronegative atoms like oxygen, while positive regions are found over the heterocyclic ring and its protons. nih.gov This type of analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or interact with solvent molecules. deeporigin.com
Applications in Catalysis and Advanced Organic Synthesis
2H-Imidazol-2-ol Derivatives as Ligands in Coordination Chemistry
The ability of imidazole (B134444) derivatives to act as ligands is rooted in their electronic structure, featuring two nitrogen atoms with available lone pairs for coordination with metal ions. rsc.org This characteristic allows them to form stable complexes with a wide array of transition metals, which are central to many catalytic processes. eurekaselect.com The parent imidazole nucleus can be derivatized at multiple positions, enabling the creation of ligands with tailored properties for specific applications in metal-organic frameworks (MOFs) and coordination chemistry. rsc.org
The synthesis of metal-imidazole complexes is a fundamental process in coordination chemistry, typically involving the reaction of an imidazole-based ligand with a suitable metal salt. eurekaselect.com A common method involves dissolving the imidazole derivative and a metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, PdCl₂) in a solvent like ethanol (B145695) and refluxing the mixture. ajol.info The resulting precipitate, the metal-ligand complex, is then filtered, washed, and dried. ajol.info
Another approach involves the reduction of a metal precursor in the presence of the imidazole ligand. For instance, technetium(V) complexes of the type [TcO₂L₄]⁺ (where L is imidazole or methylimidazole) have been synthesized by reducing Tc(VII) with agents like thiourea (B124793) or Sn(II) in an acidic solution containing the ligand. mdpi.com This process can be sensitive to reaction conditions, with the reduction sometimes proceeding through a Tc(III) intermediate before oxidation by atmospheric oxygen to the final Tc(V) state. mdpi.com The synthesis of various metal complexes with imidazole derivatives has been reported, highlighting the versatility of these ligands. ekb.egnih.govnih.govbme.hu
Table 1: Selected Examples of Metal-Imidazole Complex Synthesis
| Metal Ion | Ligand Type | Synthesis Method | Resulting Complex Type | Reference(s) |
| Co(II), Ni(II), Cu(II), Cd(II) | Imidazole derivative | Reaction of ligand with metal chloride in ethanol | Octahedral or Square Planar Complexes | ajol.infoekb.eg |
| Technetium(V) | Imidazole, Methylimidazole | Reduction of Tc(VII) with thiourea or Sn(II) in the presence of the ligand | [TcO₂L₄]⁺ | mdpi.com |
| Copper(II) | Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives | Screening with copper(II) acetate (B1210297) | Enantioselective catalysts | beilstein-archives.org |
| Iron(II), Nickel(II), Cobalt(II) | Schiff base from 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-methylpyridine | Reaction of ligand with metal(II) salts | Metal(II) complexes | nih.gov |
The catalytic performance of metal-imidazole complexes is highly dependent on the electronic and steric properties of the imidazole ligand, which can be precisely tuned through synthetic modifications. frontiersin.orgua.es N-heterocyclic carbenes (NHCs), often derived from imidazolium (B1220033) salts, are a prime example of ligands where such tuning is critical. unibo.itresearchgate.net
Electronic Properties: The electron-donating ability of an imidazole-based ligand can be altered by introducing substituents to the ring. frontiersin.org For example, triazolylidenes, which are structurally related to imidazolylidenes, are stronger electron donors and can further activate metal centers like ruthenium(0), enhancing their catalytic activity. unibo.it The introduction of functional groups, such as hydroxy or carboxylate moieties, on the side chains of imidazolium and benzimidazolium salts also modifies the electronic environment and, consequently, the catalytic activity of the resulting palladium-NHC complexes in Suzuki reactions. ua.es
Steric Properties: The steric environment around the metal center is primarily controlled by the size and conformation of the substituents on the nitrogen atoms of the imidazole ring (often called "wingtip" groups in NHC ligands). researchgate.net These groups can influence the accessibility of the catalytic site and the stability of the complex. By systematically modifying these substituents, ligands can be designed to favor specific reaction pathways or to enhance the stability and lifetime of the catalyst. frontiersin.orgunibo.it For instance, attaching bulky groups like porphyrins to the NHC scaffold allows for the investigation of how remote structural changes impact the catalytic activity of a rhodium(I) center. researchgate.net
Table 2: Influence of Ligand Modification on Properties
| Modification Strategy | Effect on Properties | Catalytic Application Example | Reference(s) |
| Replacing imidazolylidene with triazolylidene | Increased electron-donating character | Transfer hydrogenation of ketones | unibo.it |
| Adding hydroxy/carboxylate functions to imidazolium salts | Modified electronic properties and stability | Suzuki cross-coupling reaction | ua.es |
| Attaching porphyrin wingtips to NHC ligands | Altered steric bulk and electronic environment | Conjugate addition of phenylboronic acid | researchgate.net |
| Introducing an ionizable imidazole ring into a bpy ligand | Lowered metal reduction potentials via deprotonation | Water splitting with Cu-based catalysts | frontiersin.org |
Role in Homogeneous Catalysis
Imidazole-ligated metal complexes are key players in homogeneous catalysis, where the catalyst and reactants are in the same phase. They are instrumental in a variety of transformations, from C-C bond formation to asymmetric synthesis.
Understanding the catalytic mechanism is crucial for optimizing reactions. Studies on imidazole-based catalysts have provided significant insights. For example, in the nickel-catalyzed C-H arylation of imidazoles, mechanistic investigations, including DFT calculations, revealed that the formation of a cesium-nickel cluster plays a critical role in accelerating the C-H nickelation step. rsc.org In enzymatic reactions, the imidazole ring of histidine residues is frequently involved in proton transfer steps, which are fundamental to many catalytic cycles. nih.gov The mechanism for the synthesis of imidazo[1,2-a]pyridines via copper catalysis can involve processes like Chan-Lam and Ullmann couplings, where the metal cycles through different oxidation states to facilitate C-N bond formation and intramolecular cyclization. beilstein-journals.org
The synthesis of single-enantiomer compounds is a major goal in chemistry, particularly for pharmaceuticals. Chiral imidazole derivatives have emerged as highly effective ligands for enantioselective catalysis. beilstein-journals.org
A prominent class of these ligands is the chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives. beilstein-archives.orgbeilstein-journals.org Their copper(II) complexes have proven to be efficient catalysts in asymmetric Henry reactions, with the stereochemical outcome (R or S enantiomer) being dependent on the relative cis or trans configuration of the ligand, achieving enantiomeric excesses (ee) up to 97%. beilstein-journals.org
Another significant development is the creation of axially chiral imidazoles, such as StackPhos. nih.govrsc.org These ligands, which possess chirality due to restricted rotation around a C-N or C-C bond, have been used in catalytic enantioselective desymmetrization methods. nih.gov This approach provides rapid access to axially chiral imidazoles with high enantioselectivity (>90% ee) and has been successfully applied on a gram scale. nih.gov Chiral bicyclic imidazole organocatalysts have also been developed for the direct enantioselective C-acetylation of indolones, affording products with up to 97% ee. chinesechemsoc.org
Table 3: Enantioselective Catalysis with Chiral Imidazole Derivatives
| Chiral Ligand/Catalyst | Metal/Catalysis Type | Reaction Type | Enantioselectivity (ee) | Reference(s) |
| cis-2-(pyridin-2-yl)imidazolidin-4-one derivative | Copper(II) Complex | Asymmetric Henry Reaction | Up to 97% (S-enantiomer) | beilstein-journals.org |
| trans-2-(pyridin-2-yl)imidazolidin-4-one derivative | Copper(II) Complex | Asymmetric Henry Reaction | Up to 96% (R-enantiomer) | beilstein-journals.org |
| Axially Chiral Imidazoles (e.g., StackPhos) | Cation-Directed Catalysis | Desymmetrization | >90% | nih.govrsc.org |
| Chiral Bicyclic Imidazole | Organocatalysis | Direct C-acetylation of indolones | Up to 97% | chinesechemsoc.org |
Applications as Organocatalysts
Beyond their role as ligands, imidazole and its derivatives can function as organocatalysts, which are small, metal-free organic molecules that can accelerate chemical reactions. This approach aligns with the principles of green chemistry by avoiding potentially toxic heavy metals.
Imidazole itself can catalyze multicomponent reactions, providing an efficient route to synthesize diverse and highly functionalized heterocyclic compounds like 2-amino-4H-chromenes and 2-amino pyridines under nearly neutral conditions. rsc.org Chiral bicyclic imidazoles have been successfully employed as organocatalysts in the challenging direct enantioselective C-acetylation of indolones, demonstrating high efficiency and excellent enantioselectivity. chinesechemsoc.org
Furthermore, imidazolium-based dicationic ionic liquids (DILs) have gained attention as effective organocatalysts. mdpi.com The acidity of the H-2 proton on the imidazole ring allows these DILs to activate substrates. They have been used to catalyze the cycloaddition of CO₂ to epoxides and to promote one-pot, three-component condensation reactions for the synthesis of various heterocycles like 4H-chromene and spiro[indoline-3,9′-xanthene]trione derivatives, often with high yields and under environmentally benign conditions. mdpi.com
Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
The imidazole scaffold, and specifically its derivatives, represents a cornerstone in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecular architectures. researchgate.net The tautomeric form, this compound, and its more stable keto form, imidazol-2-one, are particularly valuable as synthetic intermediates. Their utility stems from the multiple reactive sites within the molecule, which allow for a variety of chemical transformations.
Derivatives of the imidazole core are integral to the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. longdom.orgmdpi.com The ability to functionalize the imidazole ring at various positions enables the fine-tuning of molecular properties, which is crucial in drug discovery and materials science. scbt.comcymitquimica.com For instance, substituted imidazolidin-2-ones and imidazole-2-thiones are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-HIV properties. scialert.net
The reactivity of the imidazole nucleus makes it susceptible to both electrophilic and nucleophilic attack, expanding its synthetic utility. longdom.org These compounds can participate in a wide array of reactions, including:
Condensation Reactions: Dihydroimidazole derivatives can be synthesized through the condensation of 1,2-diamines with nitriles or esters. researchgate.net
Cycloaddition Reactions: Imidazole derivatives are used in [2+2+2] cycloaddition reactions to construct complex polycyclic systems. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds in imidazole derivatives provides an efficient route to novel azaheterocycles. rsc.org
Multi-component Reactions: Imidazol-2-one derivatives can be synthesized via one-pot, multi-component reactions, which are highly efficient and environmentally friendly. tandfonline.com
The role of these imidazole-based compounds as synthetic intermediates is well-documented. omicsonline.org They serve as precursors for a variety of complex structures and are used as chiral auxiliaries in asymmetric synthesis. mdpi.com For example, chiral imidazolidine-2-thione derivatives have been used as precursors for the synthesis of nucleoside analogues with potential anti-AIDS activity. scialert.net
The following table summarizes selected research findings on the application of imidazole derivatives as versatile building blocks in the synthesis of complex molecules.
| Precursor/Building Block | Reaction Type | Product Class | Research Focus |
| 2H-Imidazol-2-one derivatives | Oxidation, Reduction, Substitution | Pharmaceuticals, Agrochemicals | Serves as a versatile building block for complex molecules. |
| Imidazolidin-2-ones | Intramolecular Hydroamidation | 5-membered cyclic ureas | Development of organo-catalyzed synthesis methods. acs.org |
| Vinyl Azides and Oxime Acetates | Iron-catalyzed [3+2]-annulation | 2H-imidazoles | A novel method for the synthesis of 2H-imidazole scaffolds. rsc.org |
| 2-Guanidinobenzoxazole | Condensation with halogenated active methylene (B1212753) compounds | Dihydroimidazole derivatives | Solvent-free synthesis and antibacterial evaluation of products. omicsonline.org |
| Vanillin | Multi-step synthesis | Imidazole-containing heterocycles | Use of a biosourced building block for the preparation of complex heterocycles. frontiersin.org |
These examples highlight the broad applicability of the imidazole framework in advanced organic synthesis, enabling the construction of diverse and functionally complex molecules.
Research in Materials Science
Design and Synthesis of Imidazole-Based Advanced Materials
The synthesis of advanced materials incorporating the imidazole (B134444) core often leverages the principles of organic synthesis to create complex, functional molecules. Researchers have developed various strategies to synthesize derivatives of 1,3-dihydro-2H-imidazol-2-one, the more stable tautomer of 2H-imidazol-2-ol, which can then serve as precursors or key components of larger material assemblies.
One notable approach involves the multi-component, one-pot synthesis of highly functionalized 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives. tandfonline.com This method utilizes a phosphotungstic acid supported on nano-TiO2 as a recyclable and environmentally friendly catalyst under microwave irradiation, highlighting a green chemistry approach to the synthesis of these complex imidazole-based molecules. tandfonline.com The structures of these newly synthesized compounds were confirmed through various spectral analyses, including IR, 1H NMR, 13C NMR, and mass spectrometry. tandfonline.com
Another area of focus is the design of bifunctional molecules that combine the imidazole scaffold with other functional units to create materials with synergistic properties. For instance, a series of 5-aryl-2H-imidazole derivatives featuring phenolic groups have been synthesized. nih.gov These compounds, which include derivatives of phloroglucinol, pyrogallol, and hydroxyquinol, were prepared through a C-H functionalization methodology, specifically the nucleophilic substitution of hydrogen (SNH) in 2H-imidazole 1-oxide. nih.gov This synthetic strategy allows for the targeted introduction of various substituents on the aryl fragment, enabling a systematic study of their structure-property relationships. nih.gov
The versatility of the imidazole core is further demonstrated in the synthesis of thio-substituted imidazole derivatives. Starting from precursor compounds like 3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-one, researchers have prepared a variety of derivatives through alkylation and other subsequent reactions. sapub.org These synthetic pathways yield materials with potential applications in various fields, stemming from the unique combination of the imidazole ring and sulfur-containing functional groups. sapub.org
Table 1: Examples of Synthesized Imidazole-Based Compounds for Advanced Materials
| Compound Name | Synthetic Method | Precursor | Key Features |
| 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one | One-pot, four-component cyclo-condensation under microwave irradiation | Benzaldehyde, Benzil, Urea (B33335), 2-hydroxynaphthoquinone | Green synthesis, highly functionalized |
| 5-Aryl-2H-imidazole-derived phenolic compounds | Nucleophilic substitution of hydrogen (SNH) | 2H-imidazole 1-oxide, various phenols | Bifunctional, potential for antioxidant properties |
| 2-Benzylthio-3-(4-chlorophenyl)-5,5-diphenylimidazolidin-4-one | Alkylation | 3-(4-chlorophenyl)-5,5-diphenyl-2-thioxoimidazolidin-4-one | Thio-substituted imidazole derivative |
Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Imidazole Units
The nitrogen atoms within the imidazole ring are excellent coordination sites for metal ions, making imidazole and its derivatives ideal ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their crystalline, porous structures and have shown promise in a wide range of applications, including gas storage, catalysis, and sensing. The 2-hydroxyimidazole moiety, in its tautomeric imidazol-2-one form, can act as a versatile building block in this context. ontosight.ai
The ability of 2-hydroxyimidazole and its derivatives to act as ligands for various metal ions is a key factor in their use for developing metal-based drugs and materials. ontosight.ai While specific examples detailing the incorporation of the parent this compound into MOFs are not extensively documented, the broader class of imidazole-based ligands is widely employed. The functional groups on the imidazole ring can be tailored to control the dimensionality and topology of the resulting coordination network.
Research has demonstrated the synthesis of coordination polymers from imidazole-based ligands that exhibit interesting structural motifs. For example, the reaction of o-phenylenediamine (B120857) with 2-benzoylcyclohexanone, while expected to form a diazepine (B8756704) derivative, unexpectedly yielded 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com The crystal structure of this compound, confirmed by X-ray diffraction, revealed the formation of an infinite-chain hydrogen bond motif involving water molecules, showcasing the self-assembly properties of these imidazole derivatives. mdpi.com The interaction energies of the hydrogen bonds, such as O–H···N and N–H···O, were calculated to be significant, contributing to the stability of the supramolecular architecture. mdpi.com
The tautomerism of the imidazole ring system plays a crucial role in the formation and properties of these coordination compounds. In solution, a rapid tautomeric equilibrium can exist, which influences the coordination behavior of the ligand. mdpi.comhhu.de However, in the solid state, one tautomer is often favored, leading to a well-defined crystal structure. mdpi.com
Investigation of Functional Materials with Imidazole Scaffolds (e.g., photo-physical properties)
A significant area of research for imidazole-based materials is the investigation of their functional properties, particularly their photo-physical characteristics. The electronic structure of the imidazole ring can be readily modified through substitution, allowing for the tuning of absorption and emission properties.
For instance, the bifunctional 2H-imidazole-derived phenolic compounds mentioned earlier were studied for their antioxidant properties, which are intrinsically linked to their electronic structure and redox behavior. nih.gov The study of these molecules provides insight into how the combination of an imidazole scaffold and a polyphenol moiety can lead to effective inhibitors of oxidative processes. nih.gov
In the context of MOFs, the incorporation of imidazole-based ligands can impart photo-luminescent properties to the resulting framework. The ligand itself can be emissive, or its coordination to a metal center can lead to ligand-to-metal or metal-to-ligand charge transfer transitions that result in luminescence. These luminescent MOFs are of great interest for applications in chemical sensing, where the presence of an analyte can modulate the emission intensity or wavelength.
While direct studies on the photo-physical properties of the parent this compound are limited, the broader class of imidazole derivatives serves as a rich platform for the development of photo-active materials. The synthesis of novel hybrid compounds containing both benzofuroxan (B160326) and 1H-imidazol-2(3H)-one moieties has been reported, and their cytotoxic effects were evaluated, demonstrating the ongoing search for functional materials derived from the imidazol-2-one core. researchgate.net
Molecular Mechanisms of Bioactivity Academic Focus
Molecular Interactions with Biological Macromolecules
The biological activity of compounds derived from 2H-Imidazol-2-ol is largely attributed to their capacity to interact with essential biological macromolecules like proteins and nucleic acids. The unique five-membered ring structure, containing two nitrogen atoms, is central to these interactions.
Protein-Ligand Binding Mechanisms (e.g., hydrogen bonding, coordination with metal ions)
The interaction between imidazole (B134444) derivatives and proteins is governed by fundamental physicochemical mechanisms, including noncovalent interactions that lead to the formation of a specific complex. mdpi.com The specificity and affinity of this binding are what drive the biological effect. mdpi.com The process is driven by a decrease in the total Gibbs free energy of the system. mdpi.com
Hydrogen Bonding: The nitrogen atoms within the imidazole ring are key to forming hydrogen bonds with protein residues. savemyexams.com For instance, studies on 1-hydroxy-2,4,5-triaryl imidazole derivatives have demonstrated hydrogen bond interactions between the imidazole core's NH and OH groups and the amino acid residues Met 109 and Val 30 within the ATP binding site of p38α MAP kinase. brieflands.com The imidazole side chains of histidine residues in proteins are also known to form stabilizing hydrogen bonds. biorxiv.orgacs.org In the influenza A M2 protein, the imidazole rings of histidine residues are hydrogen-bonded even in a neutral charge state. biorxiv.org
Coordination with Metal Ions: The imidazole ring's nitrogen atoms can also coordinate with metal ions, a crucial interaction for many biological functions. wikipedia.org Histidine residues in proteins are frequent binding sites for metal ions, where cations typically lie in the imidazole plane along the lone pair of a nitrogen atom. wikipedia.orgnih.gov When a metal ion binds, the ND1-protonated tautomeric form of the imidazole ring is predominant, with NE2 acting as the ligand atom. nih.gov The binding hierarchy and stability of imidazole complexes with various transition metals, such as Ni²⁺, Cu²⁺, and Zn²⁺, have been characterized and are dependent on the coordination stoichiometry. chemrxiv.orgosti.gov
| Interaction Type | Key Structural Feature | Example | References |
| Hydrogen Bonding | Imidazole Ring Nitrogens (N-H) and Hydroxyl Groups (O-H) | Interaction with Met 109 and Val 30 in p38α MAP kinase. | brieflands.com |
| Coordination | Imidazole Ring Nitrogens | Binding of metal ions (Ni²⁺, Cu²⁺, Zn²⁺) by histidine residues in proteins. | wikipedia.orgnih.govchemrxiv.orgosti.gov |
Nucleic Acid Interactions at the Molecular Level
Derivatives of imidazole and their metal complexes have been shown to interact with nucleic acids, such as DNA. researchgate.netresearchgate.net These interactions can influence DNA functions and are a key aspect of the cytotoxic activity of some of these compounds. rsc.orgrsc.org The planar structure of benzimidazole (B57391) ligands, which resembles the purine (B94841) bases of nucleic acids, facilitates their ability to bind to DNA. rsc.org
The primary mode of interaction is often intercalation, where the planar imidazole-containing molecule inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net Studies involving metal complexes of imidazole-derived Schiff bases with salmon sperm DNA (SS-DNA) and calf thymus DNA (ctDNA) have confirmed this intercalative binding. researchgate.netrsc.org The binding affinity is often quantified by a binding constant (Kb), with higher values indicating stronger interaction. For example, a Cu(II) complex of a benzimidazole ligand showed a strong binding constant (Kb) of 3.27 × 10⁵ M⁻¹. rsc.org
Molecular Basis of Enzyme Modulation and Inhibition
Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. studymind.co.uk Imidazole derivatives have been identified as potent inhibitors of various enzymes, acting through different mechanisms such as competitive, non-competitive, and irreversible inhibition. numberanalytics.com
Active Site Binding and Inhibitory Mechanisms
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. tandfonline.com Imidazole-based compounds can act as inhibitors by binding to this active site, preventing the normal substrate from binding and thus halting the enzyme's function. libretexts.org
Competitive Inhibition: In this mechanism, the inhibitor has a similar shape to the substrate and competes for the same active site. studymind.co.uk Imidazole derivatives are known to act as competitive inhibitors at the ATP binding site of p38α MAP kinase. brieflands.com
Non-competitive and Uncompetitive Inhibition: Some inhibitors bind to a site on the enzyme other than the active site (allosteric site) or to the enzyme-substrate complex. libretexts.org A study of a benzyl-substituted benzimidazole pyrazole (B372694) inhibitor targeting KDM4 lysine (B10760008) demethylase enzymes found a complex inhibitory mechanism. mdc-berlin.de The inhibitor acted non-competitively with respect to the peptide substrate but was uncompetitive with respect to the α-KG cofactor. mdc-berlin.de
Allosteric Inhibition: Some 2H-Imidazol-2-one derivatives have been suggested to act as allosteric inhibitors of lipoxygenases (ALOX15), enzymes implicated in inflammatory diseases.
Novel Binding Modes: Research on 2-imidazole derivatives as inhibitors of prolyl oligopeptidase (PREP) revealed a new putative noncovalent binding mode within the active site, involving an interaction with the amino acid residue His680. acs.org
| Enzyme Target | Inhibitor Type | Mechanism of Inhibition | References |
| p38α MAP kinase | Imidazole derivatives | Competitive inhibition at ATP binding site. | brieflands.com |
| Prolyl oligopeptidase (PREP) | 2-imidazole derivatives | Noncovalent binding with His680 in the active site. | acs.org |
| Lipoxygenases (ALOX15) | 2H-Imidazol-2-one derivatives | Potential allosteric inhibition. | |
| KDM4 Lysine Demethylases | Benzyl-substituted benzimidazole pyrazole | Non-competitive (vs. peptide substrate), Uncompetitive (vs. α-KG cofactor). | mdc-berlin.de |
Theoretical Understanding of Antioxidant Action Mechanisms at a Molecular Level (e.g., Hydrogen Atom Transfer, Electron Transfer)
Free radicals can cause oxidative stress, leading to cellular damage. frontiersin.org Antioxidants mitigate this damage by neutralizing free radicals through several chemical mechanisms. frontiersin.orgmdpi.com The principal mechanisms include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comsciforum.net
Studies on bifunctional 2H-imidazole-derived phenolic compounds have shown that their antioxidant activity is primarily realized through the HAT mechanism. nih.govnih.gov In this process, the antioxidant donates a hydrogen atom to a free radical, quenching it. frontiersin.orgresearchgate.net The conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity (ARC), highlighting the effectiveness of the HAT mechanism. nih.govnih.gov
In aqueous environments, the HAT mechanism is often coupled with an Electron Transfer (ET) mechanism. nih.gov In ET-based mechanisms, the antioxidant transfers an electron to the free radical. researchgate.net Assays like the Folin-Ciocalteu (ET-based) and DPPH (mixed HAT and ET) are used to evaluate these properties. nih.govmdpi.com Theoretical approaches, such as Density Functional Theory (DFT), are used to calculate thermodynamic parameters like Bond Dissociation Enthalpy (BDE) for the HAT mechanism and Ionization Potential (IP) for the SET-PT mechanism, providing a deeper understanding of the structure-antioxidant activity relationship. frontiersin.org
| Antioxidant Mechanism | Description | Relevant Parameter | References |
| Hydrogen Atom Transfer (HAT) | Antioxidant donates a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | frontiersin.orgnih.govnih.govresearchgate.net |
| Single-Electron Transfer (SET) | Antioxidant donates an electron to a free radical. | Ionization Potential (IP) | frontiersin.orgnih.govresearchgate.netutah.edu |
Computational Prediction of Bioactivity and Molecular Interactions
Computational methods are indispensable tools for predicting the biological activity and understanding the molecular interactions of compounds like this compound derivatives. ekb.eg Molecular docking and Quantitative Structure-Activity Relationship (QSAR) are two prominent techniques.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or protein. koreascience.krresearchgate.net It allows for the visualization of binding modes and the identification of key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. brieflands.comfrontiersin.org Docking studies have been crucial in elucidating the binding of imidazole derivatives to various targets, including p38α MAP kinase, prolyl oligopeptidase, and Mycobacterium tuberculosis enzymes, guiding the design of more potent inhibitors. brieflands.comacs.orgkoreascience.kracs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.comresearchgate.net By analyzing various physicochemical and structural descriptors, QSAR can predict the activity of new compounds and identify the key molecular features responsible for their bioactivity. crpsonline.comresearchgate.net For instance, 2D and 3D-QSAR studies on imidazole derivatives as heme oxygenase inhibitors revealed that physicochemical and alignment-independent descriptors, as well as electrostatic and steric fields, play significant roles in their inhibitory activity. crpsonline.com
| Computational Method | Application | Key Insights | References |
| Molecular Docking | Predicts ligand-protein binding orientation and affinity. | Identification of key interacting residues and binding modes. | brieflands.comacs.orgkoreascience.krresearchgate.netacs.org |
| QSAR | Relates chemical structure to biological activity. | Identifies key molecular descriptors influencing bioactivity. | crpsonline.comresearchgate.netresearchgate.net |
Molecular Mechanisms of Bioactivity of this compound: An Academic Focus
The study of simple heterocyclic molecules like this compound provides fundamental insights into the principles of medicinal chemistry and drug design. While specific experimental bioactivity data for this compound is not extensively documented in publicly available research, its structural motif is a cornerstone of many pharmacologically active agents. biomedpharmajournal.orgscispace.com The bioactivity of such compounds can be explored theoretically through computational methods, which predict how they might interact with biological systems. This article delves into the molecular mechanisms of bioactivity, focusing on the theoretical approaches used to identify potential biological targets and to understand the relationship between the molecule's structure and its activity.
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. biomedpharmajournal.orgnih.gov Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions, allows it to interact with a wide array of biological macromolecules. scispace.com Understanding the potential bioactivity of a simple derivative like this compound involves computational techniques that model these interactions at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com In drug discovery, it is instrumental in identifying putative protein targets for a given compound and elucidating the likely binding mode and affinity. This process involves computationally "placing" the ligand (e.g., an imidazole derivative) into the active site of a potential target protein.
While no specific molecular docking studies for this compound have been published, the methodology can be illustrated by studies on related imidazole derivatives. For instance, research on various substituted imidazoles has shown their potential to inhibit key enzymes implicated in disease. Docking studies on novel 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives identified cyclooxygenase-2 (COX-2) as a potential target. brieflands.com The simulations revealed that these compounds could fit into the active site of COX-2, forming crucial hydrogen bonds with amino acid residues like Arg513, similar to the established inhibitor Celecoxib. brieflands.com
In another example, docking simulations were performed on thiazoline-2-thione derivatives with Bovine Serum Albumin (BSA), a protein often used in preliminary anti-inflammatory studies. chemscene.com These studies calculated the binding energies and identified the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein's active site. chemscene.com
The results of such simulations are typically presented in a data table that includes the binding affinity (often expressed in kcal/mol) and the key interacting residues of the target protein. A lower binding energy generally indicates a more stable and potentially more potent interaction.
Table 1: Illustrative Molecular Docking Data for Imidazole and Thiazole Derivatives Against Protein Targets
This table presents example data from studies on related heterocyclic compounds to demonstrate the output of molecular docking simulations, as specific data for this compound is not available.
| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Source |
| 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative | Cyclooxygenase-2 (COX-2) | Not specified, but noted for effective binding | Arg513 | brieflands.com |
| Thiazoline-2-thione derivative (4d) | Bovine Serum Albumin (BSA) | -5.274 | Not specified | chemscene.com |
| Thiazoline-2-thione derivative (3c) | Bovine Serum Albumin (BSA) | -4.731 | Not specified | chemscene.com |
| Aspirin (Reference) | Bovine Serum Albumin (BSA) | -4.641 | Not specified | chemscene.com |
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, known as quantum chemical descriptors, can provide insights into a molecule's reactivity and its potential to interact with biological targets. Establishing a correlation between these descriptors and the observed biological activity of a series of compounds forms the basis of a theoretical Structure-Activity Relationship (SAR).
Key quantum chemical descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest a better electron donor.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a better electron acceptor.
HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO. A small energy gap implies high chemical reactivity. researchgate.net
Dipole Moment (μ): Measures the polarity of the molecule, which can influence its solubility and ability to engage in electrostatic interactions.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the inverse. Softer molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net
Studies on imidazole derivatives have used these descriptors to explain their bioactivity. For example, in a study of imidazole derivatives as corrosion inhibitors for steel, quantum chemical calculations showed that the tendency of the imidazole ring to interact with metal atoms could be explained by these electronic parameters. researchgate.net Similarly, the antifungal properties of certain imidazole-based Schiff bases against Candida albicans were correlated with their calculated structural and electronic properties. physchemres.org
By calculating these descriptors for this compound and comparing them to a series of related, tested compounds, one could theoretically predict its potential activity profile.
Table 2: Example Quantum Chemical Descriptors for Imidazole Derivatives
This table contains example data calculated for various imidazole derivatives from different research studies to illustrate the concept. Specific calculated values for this compound are not available in the cited literature.
| Compound/Derivative Class | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole (P1) | -5.39 | -1.60 | 3.79 | 3.32 | researchgate.net |
| 1,4,5-triphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole (P2) | -5.46 | -1.68 | 3.78 | 4.41 | researchgate.net |
| Benzimidazole (BIM) | -6.21 | -0.96 | 5.25 | 3.79 | icrc.ac.ir |
| 2-Methylbenzimidazole (MBIM) | -6.04 | -0.81 | 5.23 | 3.84 | icrc.ac.ir |
| 2-Aminobenzimidazole (ABIM) | -5.69 | -0.66 | 5.03 | 4.14 | icrc.ac.ir |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives has traditionally involved methods that can be harsh and environmentally taxing. acs.org A primary focus for future research lies in the development of novel, sustainable, and efficient synthetic protocols for 2H-imidazol-2-ol and its related compounds.
Green Chemistry Approaches: The principles of green chemistry are paramount in modern synthetic organic chemistry. Future methodologies will likely prioritize the use of environmentally benign solvents like water or deep eutectic solvents (DESs), recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. tandfonline.commdpi.comresearchgate.net For instance, one-pot, multi-component reactions (MCRs) are highly desirable as they reduce waste and improve atom economy. tandfonline.comresearchgate.net The development of solid-supported catalysts, such as antimony trichloride (B1173362) on silica (B1680970) gel (SbCl3/SiO2), offers advantages like ease of separation and reusability, contributing to more sustainable processes. ias.ac.in
Catalyst Innovation: Research into novel catalytic systems is crucial. This includes exploring the potential of organocatalysts, which avoid the use of toxic and expensive metals. acs.org Phosphazene bases, for example, have shown promise in catalyzing the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones under mild conditions and with short reaction times. acs.org Furthermore, the use of nano-catalysts, such as phosphotungstic acid supported on TiO2, can offer high reactivity and selectivity. tandfonline.com The exploration of readily available and economical catalysts like zinc acetate (B1210297) (Zn(OCOCH3)2·2H2O) under ultrasonic conditions also presents a viable green synthetic route. lidsen.com
Expanding Substrate Scope: Future synthetic work should also aim to broaden the scope of accessible 2H-imidazol-2-one derivatives. This involves developing methodologies that tolerate a wide range of functional groups, enabling the synthesis of a diverse library of compounds for various applications. acs.org
Integration of Advanced Spectroscopic and In Operando Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms and structural properties of this compound is essential for its rational design and application. The integration of advanced spectroscopic techniques is key to achieving this.
Advanced NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for elucidating the precise structure and stereochemistry of complex imidazole derivatives. ipb.pt 15N NMR spectroscopy is particularly valuable for studying tautomeric equilibria, a key feature of the imidazole ring system, by directly observing the nitrogen resonances. ipb.pt
In Operando Studies: To gain real-time insights into reaction pathways and catalyst behavior, in operando spectroscopic methods are indispensable. mdpi.com Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), particularly when performed at synchrotron facilities, can provide detailed information about the local atomic and electronic structure of catalysts and intermediates during a chemical reaction. mdpi.com This allows for a dynamic understanding of processes like water splitting and CO2 reduction, where imidazole-based catalysts could play a role. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations are a powerful complementary tool to experimental spectroscopy. nih.gov They can be used to predict stable structures, calculate spectroscopic parameters like NMR chemical shifts and hyperfine coupling constants, and investigate reaction energy profiles. nih.govresearchgate.net The combination of experimental and computational approaches provides a robust framework for mechanistic elucidation.
Expanding Applications in Green Catalysis and Multifunctional Materials Science
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in green catalysis and the development of advanced materials.
Green Catalysis: Imidazole-based compounds have shown potential as catalysts in a variety of organic transformations. Their ability to act as both proton donors and acceptors is a key feature. mdpi.com Future research could focus on designing this compound derivatives as organocatalysts for reactions that currently rely on heavy metals. researchgate.net The development of recyclable and heterogeneous catalysts based on the imidazole scaffold is a significant area for advancement, aligning with the principles of green chemistry. researchgate.net For example, their application in transfer hydrogenation reactions, which use safer hydrogen sources like 2-propanol, is an active area of research. researchgate.net
Multifunctional Materials: Multifunctional materials are designed to perform multiple tasks, leading to more efficient and compact systems. researchgate.net The imidazole ring is a versatile building block for such materials due to its chemical reactivity and ability to participate in various intermolecular interactions. psu.edu Future research could explore the incorporation of this compound derivatives into polymers or frameworks to create materials with tailored properties, such as:
Self-healing capabilities: The reversible nature of some interactions involving the imidazole ring could be harnessed for self-repairing materials.
Stimuli-responsive systems: Materials that change their properties in response to external stimuli like pH, light, or temperature could be developed. researchgate.net
Enhanced energy storage and conversion: The development of organic batteries using imidazole-based electrodes is a promising avenue for creating more sustainable energy storage solutions. psu.edu
Deeper Elucidation of Molecular Mechanisms in Biological Systems through Integrated Computational and Experimental Approaches
Imidazole is a fundamental component of many biological systems, most notably in the amino acid histidine. mdpi.com Understanding the molecular mechanisms of how this compound and its derivatives interact with biological targets is crucial for their potential therapeutic applications.
Enzyme Inhibition and Receptor Binding: Many imidazole derivatives exhibit biological activity by inhibiting enzymes or binding to specific receptors. For instance, they have been investigated as inhibitors of enzymes involved in inflammation, such as lipoxygenases. Future research will involve a more detailed exploration of these interactions.
Integrated Approaches: A combination of computational and experimental techniques will be vital for this endeavor.
Molecular Docking and Dynamics: In silico methods like molecular docking can predict the binding modes of this compound derivatives to target proteins, providing insights into structure-activity relationships. researchgate.net Molecular dynamics simulations can further explore the stability and dynamics of these interactions over time.
Advanced Biophysical Techniques: Experimental validation of computational predictions is essential. Techniques like Surface Plasmon Resonance (SPR) and Thermal Shift Assays can provide quantitative data on binding affinities and target engagement. unipv.it Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used to map the specific parts of a molecule that interact with a protein. unipv.it
By combining these approaches, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound derivatives, paving the way for the rational design of new therapeutic agents. arkat-usa.org
Q & A
Basic Research Question
- pH sensitivity : Test degradation kinetics in buffers (pH 3–10) to identify labile bonds (e.g., imidazole ring protonation at low pH).
- Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., >250°C for derivatives).
- Light exposure : UV-Vis spectroscopy monitors photodegradation (e.g., λmax shifts in compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
